Auristatin F - 163768-50-1

Auristatin F

Catalog Number: EVT-260762
CAS Number: 163768-50-1
Molecular Formula: C40H67N5O8
Molecular Weight: 746.003
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Auristatin F is a potent synthetic analogue of dolastatin 10, a natural product derived from the sea hare Dolabella auricularia. [] It belongs to the auristatin family, a class of peptides known for their potent antimitotic activity. [] Auristatins are primarily investigated for their applications in targeted cancer therapy, particularly in the development of Antibody-Drug Conjugates (ADCs). [] Auristatin F distinguishes itself from other auristatins, such as monomethyl auristatin E (MMAE), by the presence of a phenylalanine residue at its C-terminus. [] This difference significantly impacts its cell permeability and metabolic fate, making it a subject of intense research for improving ADC efficacy and safety. [, ]

Synthesis Analysis

The synthesis of auristatin F and its derivatives involves multi-step peptide synthesis strategies. [] While the specific details of the synthesis process are not explicitly detailed in the provided abstracts, they generally involve the sequential coupling of amino acids using established peptide synthesis protocols. [] Notably, the synthesis of auristatin F often involves protecting groups to ensure the desired regioselectivity during the coupling reactions. []

Molecular Structure Analysis

Auristatin F is a linear peptide composed of a sequence of amino acids with a distinct phenylalanine residue at the C-terminus. [] This C-terminal phenylalanine significantly influences its conformational equilibrium. [] Specifically, halogenation at the phenylalanine residue of auristatin F can shift the equilibrium towards the biologically active trans isomer, potentially increasing its efficacy while reducing off-target effects. []

Chemical Reactions Analysis

Auristatin F, due to its peptide nature, undergoes various chemical reactions typical of peptides. [] It can be conjugated to antibodies through specific linker technologies to form ADCs. [, ] The choice of linker and conjugation chemistry significantly influences the stability and drug release properties of the ADC. [] Furthermore, auristatin F can be further modified or derivatized, such as through halogenation, to modulate its properties and create novel auristatin-based payloads with improved therapeutic profiles. []

Mechanism of Action

Auristatin F, like other auristatins, exerts its cytotoxic effect by binding to tubulin, a protein essential for microtubule formation. [] This binding inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in the target cells. [, ] Auristatin F, due to its relatively lower cell permeability compared to auristatin E (MMAE), relies heavily on antibody-mediated internalization for reaching its intracellular target. [] Once inside the cell, it is metabolized to its highly potent, less permeable form, auristatin F (AF), which becomes trapped within the cell, contributing to enhanced efficacy and a controlled bystander effect. [, , ]

Applications

The primary application of auristatin F is in the development of ADCs for targeted cancer therapy. [] It serves as the cytotoxic payload, conjugated to tumor-specific antibodies, enabling the selective delivery of the drug to cancer cells while minimizing off-target effects. []

  • Epithelial Cancers: The ADC GENA-111, composed of a human monoclonal anti-BCAM antibody conjugated to auristatin F, demonstrated potent cytotoxic effects on BCAM-positive tumor cells and inhibited tumor growth in xenograft mouse models. []
  • HER2-Positive Cancers: XMT-1522, a HER2-targeting ADC utilizing auristatin F hydroxypropylamide (AF-HPA) as the payload, displayed favorable pharmacokinetic properties and efficacy in preclinical models, paving the way for clinical evaluation. [] Similarly, XMT-1536, another HER2-targeting ADC built on the Dolaflexin platform with AF-HPA as the payload, showed promising antitumor activity and a controlled bystander effect. []
  • Multiple Myeloma: Belantamab mafodotin (BLENREP™), an FDA-approved ADC targeting BCMA on multiple myeloma cells, utilizes auristatin F as its cytotoxic payload, demonstrating significant efficacy in heavily pretreated patients. [, ]
  • Other Cancers: Auristatin F has also been explored as a payload in ADCs targeting other cancers, including non-small cell lung cancer (NSCLC) [], urothelial cancer [], and cholangiocarcinoma. []
Future Directions
  • Linker Technology: Continued research on novel linker technologies that provide greater control over drug release, stability, and pharmacokinetic properties is crucial. [, , ]
  • Multi-Drug ADCs: Exploring the feasibility of creating ADCs with multiple payloads, including auristatin F in combination with other cytotoxic agents, to enhance efficacy and overcome drug resistance, is an exciting area of research. [, ]
  • Personalized Medicine: Investigating the use of auristatin F in ADCs tailored for specific patient populations, based on their tumor characteristics and biomarkers, could lead to more personalized and effective cancer therapies. [, ]
  • Bystander Effect: Further elucidating the bystander effect of auristatin F and its metabolites, and developing strategies to modulate it for optimal therapeutic benefit, remains an area of active investigation. [, ]

Auristatin F-hydroxypropylamide (AF-HPA)

Compound Description: Auristatin F-hydroxypropylamide (AF-HPA) is a cell-permeable, antimitotic auristatin that serves as a prodrug to Auristatin F (AF). [, , , , , ] Upon internalization into tumor cells, AF-HPA is slowly metabolized to the highly potent auristatin F (AF), a less cell-permeable compound. [, , ] This controlled conversion and trapping of AF within tumor cells results in a controlled bystander effect, enhancing efficacy while mitigating off-target toxicity. [, , , ] AF-HPA displays high stability in systemic circulation, evidenced by the significantly lower exposure to free AF-HPA and its metabolites compared to the antibody-conjugated form. []

Relevance: AF-HPA is a prodrug of Auristatin F designed to enhance its therapeutic window by controlling its bystander effect. While both compounds exert their cytotoxic effects by inhibiting tubulin polymerization, the controlled release of AF from AF-HPA through intracellular metabolism improves its tumor-killing capacity while reducing potential toxicity to healthy tissues. [, , , ]

Monomethyl Auristatin E (MMAE)

Compound Description: Monomethyl Auristatin E (MMAE) is a highly potent, synthetic antimitotic agent that belongs to the auristatin family. [, , ] Similar to Auristatin F, MMAE exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization, ultimately leading to cell cycle arrest and apoptosis. [, ] MMAE is the active payload in the FDA-approved antibody-drug conjugate, brentuximab vedotin (Adcetris), indicated for Hodgkin lymphoma and anaplastic large cell lymphoma. [, , ]

Relevance: MMAE is a structurally related compound to Auristatin F, both belonging to the auristatin family and sharing a similar mechanism of action through tubulin polymerization inhibition. [, , , ] They differ slightly in their structures, and their potencies and pharmacokinetic properties can vary depending on the linker technology and conjugation strategies employed in ADC development. [, ]

Relevance: MMAF is a close structural analogue of Auristatin F, both belonging to the auristatin family and sharing the same mechanism of action. [, ] The key difference between them lies in the C-terminal phenylalanine residue of MMAF, which alters its membrane permeability and, consequently, its bystander effect and suitability for different linker technologies. [, ] Despite these differences, both compounds are highly potent cytotoxic agents employed in ADC development. [, , , ]

Compound Description: Researchers have explored modifying the C-terminal amino acid of auristatins, specifically replacing the phenylalanine in MMAF with methionine or tryptophan, to enhance the therapeutic index of ADCs. [] These modifications aim to modulate the drug's cellular uptake and release kinetics, thereby improving its efficacy and safety profile. []

Relevance: These modified auristatins are structurally related to Auristatin F and MMAF, differing in the C-terminal amino acid. [] This subtle structural variation significantly impacts the ADC's potency, activity, and tolerability, highlighting the critical role of the C-terminal peptide sequence in auristatin-based ADC design. []

PNU-159682

Compound Description: PNU-159682 is a potent DNA crosslinking agent that induces S-phase cell cycle arrest. [] Researchers have explored combining PNU-159682 with MMAF in a dual-drug ADC strategy, aiming to enhance antitumor activity and overcome drug resistance. []

Relevance: While structurally unrelated to Auristatin F, PNU-159682 represents a distinct class of cytotoxic agents with a different mechanism of action. [] Combining PNU-159682 with MMAF in a dual-drug ADC leverages their distinct mechanisms to potentially improve therapeutic outcomes. []

Properties

CAS Number

163768-50-1

Product Name

Auristatin F

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C40H67N5O8

Molecular Weight

746.003

InChI

InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1

InChI Key

LGNCNVVZCUVPOT-FUVGGWJZSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Solubility

Soluble in DMSO

Synonyms

Auristatin F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.